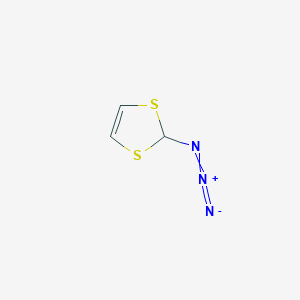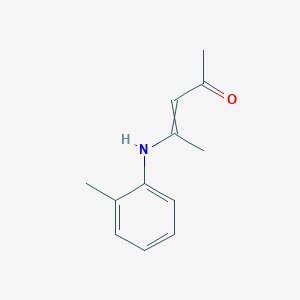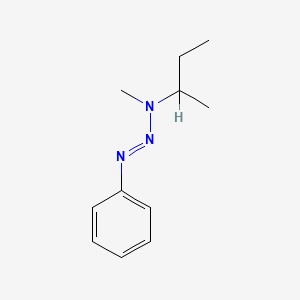
2-Azido-2H-1,3-dithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-2H-1,3-dithiole is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2H-1,3-dithiole typically involves the reaction of 1,3-dithiole-2-thione with azidating agents such as trimethylsilyl azide. The reaction is usually conducted under mild conditions, often at room temperature, in solvents like dichloromethane or tetrahydrofuran . The yield of the product can be optimized by adjusting the reaction time and the molar ratios of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, ensuring the safety of handling azidating agents, and implementing efficient purification techniques to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-2H-1,3-dithiole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine.
Common Reagents and Conditions
Trimethylsilyl Azide: Used for azidation reactions.
Triphenylphosphine: Used for reduction of the azido group.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
2-Azido-2H-1,3-dithiole has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science:
Biological Studies: Used in click chemistry for labeling and tracking biomolecules.
Mecanismo De Acción
The mechanism of action of 2-Azido-2H-1,3-dithiole involves its ability to undergo cycloaddition reactions, forming stable triazole rings. This property is exploited in click chemistry, where the azido group reacts with alkynes to form triazoles, enabling the labeling and tracking of biomolecules . The molecular targets and pathways involved in these reactions are primarily the azido and alkyne functional groups.
Comparación Con Compuestos Similares
Similar Compounds
1,3,2-Dithiazoles: Similar in structure but contain sulfur and nitrogen atoms in different positions.
3H-1,2-Dithiole-3-thiones: Known for their applications in hydrogen sulfide release.
Uniqueness
2-Azido-2H-1,3-dithiole is unique due to its azido functional group, which allows it to participate in click chemistry reactions. This property is not commonly found in other similar compounds, making it particularly valuable for applications in organic synthesis and materials science.
Propiedades
Número CAS |
73198-38-6 |
|---|---|
Fórmula molecular |
C3H3N3S2 |
Peso molecular |
145.21 g/mol |
Nombre IUPAC |
2-azido-1,3-dithiole |
InChI |
InChI=1S/C3H3N3S2/c4-6-5-3-7-1-2-8-3/h1-3H |
Clave InChI |
HNSVNXZNUHJFNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(S1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)





